methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
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Description
Scientific Research Applications
Hydrogen-bonded Structures Methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate and related compounds have been studied for their unique hydrogen-bonded structures. For instance, compounds exhibiting polarized structures are linked into chains or sheets by combinations of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, contributing to their crystalline formation and potential application in material science (Portilla et al., 2007).
Synthesis and Characterization The synthesis and characterization of novel pyrazole derivatives have shown significant promise in the creation of new materials and drugs. These compounds, prepared through various synthetic routes, have potential applications in antimicrobial and anticancer therapies. For example, novel pyrazole derivatives with antimicrobial and anticancer activities have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate (Hafez et al., 2016).
Molecular Interactions and Crystal Packing The molecular structure and crystal packing of these compounds are influenced by intermolecular C—H⋯O interactions, leading to the formation of a three-dimensional network. This understanding is crucial for the design of pharmaceuticals and materials with specific properties (Zhang, Zhang, & Guo, 2009).
Antitumor, Antifungal, and Antibacterial Activities Research into pyrazole derivatives has identified pharmacophore sites with antitumor, antifungal, and antibacterial activities. The synthesis and characterization of these compounds, including X-ray crystal studies, offer insights into their potential therapeutic applications (Titi et al., 2020).
Properties
IUPAC Name |
methyl 3-[[1-(4-chlorobenzoyl)-3-methylpyrazole-4-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-10-13(16(23)20-14-7-8-27-15(14)18(25)26-2)9-22(21-10)17(24)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOUZZFKABEZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(SC=C2)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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